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Compound of Interest

Compound Name: PROTAC HK2 Degrader-1

Cat. No.: B15611529 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

conducting in vivo studies using the PROTAC HK2 Degrader-1 in mouse models of cancer.

This document covers the mechanism of action, experimental design, and data interpretation to

facilitate the evaluation of this targeted protein degrader.

Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce

the degradation of specific target proteins.[1][2] They are heterobifunctional molecules

composed of a ligand that binds to a target protein of interest, a ligand that recruits an E3

ubiquitin ligase, and a linker connecting the two.[3] This ternary complex formation leads to the

ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5]

Hexokinase 2 (HK2) is the first rate-limiting enzyme in glycolysis and is frequently

overexpressed in tumor cells, a phenomenon associated with the Warburg effect.[6][7] By

catalyzing the phosphorylation of glucose, HK2 provides cancer cells with the necessary

energy and metabolic intermediates for rapid proliferation.[6][8] Elevated HK2 expression is

observed in various cancers, including breast, colorectal, and pancreatic cancer, making it a

promising therapeutic target.[6][9]

PROTAC HK2 Degrader-1, also known as C-02, is a potent and selective degrader of the HK2

protein.[10][11] It is composed of Lonidamine, an HK2 inhibitor, linked to Thalidomide, a ligand
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for the Cereblon (CRBN) E3 ligase.[10] By inducing the degradation of HK2, this PROTAC

disrupts cancer cell metabolism, leading to cell death and tumor growth inhibition.[10][11]

Mechanism of Action
PROTAC HK2 Degrader-1 operates through the ubiquitin-proteasome system. Upon entering

a cancer cell, the Lonidamine component binds to HK2, and the Thalidomide moiety recruits

the CRBN E3 ligase. This proximity induces the formation of a stable ternary complex (HK2-

PROTAC-CRBN), facilitating the transfer of ubiquitin molecules to HK2. The polyubiquitinated

HK2 is then recognized and degraded by the 26S proteasome.[3][4] The degradation of HK2

leads to mitochondrial damage and the activation of caspase-3, which in turn cleaves

Gasdermin E (GSDME), triggering a form of inflammatory cell death known as pyroptosis.[10]

[11] This process can also stimulate an anti-tumor immune response.[11]
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Figure 1: Mechanism of Action of PROTAC HK2 Degrader-1.
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The degradation of HK2 by PROTAC HK2 Degrader-1 initiates a downstream signaling

cascade that culminates in immunogenic cell death. The loss of HK2 function disrupts

mitochondrial integrity, leading to the release of cytochrome c. This activates caspase-3, a key

executioner of apoptosis. Activated caspase-3 then cleaves GSDME, and the resulting N-

terminal fragment of GSDME forms pores in the cell membrane, causing pyroptosis. This

inflammatory cell death releases damage-associated molecular patterns (DAMPs), such as

ATP and HMGB1, which can recruit and activate immune cells, thereby fostering an anti-tumor

immune response.[10][11]
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Figure 2: Signaling Cascade Following HK2 Degradation.
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In Vivo Efficacy Studies
PROTAC HK2 Degrader-1 has demonstrated significant anti-tumor activity in preclinical mouse

models of breast cancer.[10]

Quantitative Data Summary
Cell Line

Mouse
Strain

Treatment
Dosing
Schedule

Outcome Reference

4T1 BALB/c

PROTAC

HK2

Degrader-1

50 mg/kg,

i.p., twice

daily for 9

doses

Inhibition of

tumor growth

and volume

[10]

4T1 BALB/c

PROTAC

HK2

Degrader-1 +

Cisplatin

50 mg/kg

(i.p.) + 10

mg/kg (i.v.)

for 25 days

Sensitizes

tumors to

Cisplatin and

reduces

Cisplatin-

induced colon

side effects

[10]

Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies with PROTAC HK2
Degrader-1.

Animal Models
Species: Mouse

Strain: BALB/c (or other appropriate strains for the chosen cancer model)

Age: 6-8 weeks old

Sex: Female (as used in the cited studies for breast cancer models)
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Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle and ad libitum

access to food and water. All animal procedures should be performed in accordance with

institutional guidelines and approved by the Institutional Animal Care and Use Committee

(IACUC).

Tumor Model Establishment (4T1 Syngeneic Model)
Cell Culture: Culture 4T1 murine breast cancer cells in appropriate media (e.g., RPMI-1640

supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified

atmosphere with 5% CO2.

Cell Preparation: Harvest cells during the logarithmic growth phase. Wash with sterile

phosphate-buffered saline (PBS) and resuspend in PBS or serum-free media at a

concentration of 1 x 10^6 cells per 100 µL.

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank

of each mouse.

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³) before

initiating treatment.

Experimental Workflow
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Figure 3: In Vivo Efficacy Study Workflow.
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Treatment Preparation and Administration
PROTAC HK2 Degrader-1 Formulation: Prepare a stock solution of PROTAC HK2
Degrader-1 in a suitable solvent (e.g., DMSO). For in vivo administration, dilute the stock

solution in an appropriate vehicle (e.g., a mixture of PEG300, Tween 80, and saline). The

final concentration of DMSO should be below 5%.

Dosing:

Monotherapy: Administer PROTAC HK2 Degrader-1 at 50 mg/kg via intraperitoneal (i.p.)

injection. The cited study used a twice-daily administration for a total of nine doses.[10]

Combination Therapy: For studies with Cisplatin, administer PROTAC HK2 Degrader-1 at

50 mg/kg (i.p.) and Cisplatin at 10 mg/kg via intravenous (i.v.) injection over a 25-day

period.[10]

Vehicle Control: Administer the vehicle solution to the control group using the same

volume and route of administration.

Monitoring and Endpoints
Tumor Measurement: Measure tumor dimensions using digital calipers every 2-3 days.

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

Body Weight: Monitor the body weight of each animal every 2-3 days as an indicator of

general health and treatment-related toxicity.

Clinical Observations: Observe the animals daily for any signs of distress, such as changes

in behavior, appetite, or physical appearance.

Endpoint: Euthanize animals when tumors reach a predetermined size (e.g., 1500-2000

mm³), or if there is significant weight loss (>20%) or other signs of severe morbidity, in

accordance with IACUC guidelines.

Pharmacodynamic (PD) and Post-Mortem Analysis
Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. A

portion of the tumor can be snap-frozen in liquid nitrogen for Western blot or other molecular
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analyses, while another portion can be fixed in formalin for immunohistochemistry (IHC).

Western Blot Analysis: Homogenize tumor tissues to extract proteins. Perform Western

blotting to assess the levels of HK2, cleaved Caspase-3, and GSDME-N to confirm the on-

target effect of the degrader.

Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded tumor sections to

evaluate the expression and localization of key proteins and to assess markers of cell

proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved Caspase-3).

Cytokine Analysis: Collect blood or tumor tissue to measure the levels of cytokines such as

IL-1β, IFN-γ, and TNF-α to assess the induction of an immune response.[10]

Conclusion
PROTAC HK2 Degrader-1 represents a promising therapeutic strategy for cancers that are

dependent on aerobic glycolysis. These application notes provide a framework for researchers

to design and execute robust in vivo studies to further evaluate the efficacy and mechanism of

action of this novel HK2-targeting PROTAC. Careful adherence to these protocols will ensure

the generation of high-quality, reproducible data to advance the development of this potential

anti-cancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

2. portlandpress.com [portlandpress.com]

3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden
age - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. ptc.bocsci.com [ptc.bocsci.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.medchemexpress.com/protac-hk2-degrader-1.html
https://www.benchchem.com/product/b15611529?utm_src=pdf-body
https://www.benchchem.com/product/b15611529?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Proteolysis_targeting_chimera
https://portlandpress.com/biochemist/article/43/5/74/229305/A-beginner-s-guide-to-PROTACs-and-targeted-protein
https://pmc.ncbi.nlm.nih.gov/articles/PMC12597787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12597787/
https://www.researchgate.net/figure/The-PROTACs-mechanism-of-action-PROTAC-promotes-the-simultaneous-and-artificial-binding_fig2_363782316
https://ptc.bocsci.com/services/structures-and-machanisms-of-protac.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. The Role of HK2 in Tumorigenesis and Development: Potential for Targeted Therapy with
Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. mdpi.com [mdpi.com]

9. oncotarget.com [oncotarget.com]

10. medchemexpress.com [medchemexpress.com]

11. Degradation of Hexokinase 2 Blocks Glycolysis and Induces GSDME-Dependent
Pyroptosis to Amplify Immunogenic Cell Death for Breast Cancer Therapy - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for PROTAC HK2
Degrader-1 Mouse Model Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15611529#protac-hk2-degrader-1-mouse-model-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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